N-benzyl-2-chloropyrimidin-4-amine
Overview
Description
N-benzyl-2-chloropyrimidin-4-amine (N-Bz-2-Cl-Pym-4-Am) is an organic compound with a molecular formula of C9H10ClN3. It is a polar, colorless liquid that is soluble in water and ethanol. N-Bz-2-Cl-Pym-4-Am is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a ligand in coordination complexes, and as a component of pharmaceuticals. N-Bz-2-Cl-Pym-4-Am has a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.
Scientific Research Applications
Application in Cancer Research
- Scientific Field: Cancer Research
- Summary of the Application: N-benzyl-2-phenylpyrimidin-4-amine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, have been studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a known regulator of DNA damage response and a promising anticancer target .
- Methods of Application: The research involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 .
- Results or Outcomes: The research identified N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar USP1/UAF1 inhibitory potency. There was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells, specifically increased monoubiquitinated PCNA (Ub-PCNA) levels and decreased cell survival .
Application in Drug Synthesis
- Scientific Field: Drug Synthesis
- Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the synthesis of various pharmacologically active decorated six-membered diazines .
- Methods of Application: The synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents were explored .
- Results or Outcomes: The synthetic methodologies served molecules with improved druglikeness and ADME-Tox properties .
Application in Leukemia Treatment
- Scientific Field: Leukemia Treatment
- Summary of the Application: Pyrimidine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They are particularly used in the modulation of myeloid leukemia .
- Methods of Application: The research involved the synthesis of pyrimidine-based drugs and their application in the treatment of leukemia .
- Results or Outcomes: Drugs like imatinib, Dasatinib, and nilotinib, which are pyrimidine-based, have been established as effective treatments for leukemia .
Application in Buchwald–Hartwig Reaction
- Scientific Field: Organic Chemistry
- Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the Buchwald–Hartwig reaction, a powerful tool for forming carbon-nitrogen and carbon-carbon bonds .
- Methods of Application: The reaction involves the use of different aromatic amines and N-benzyl-2-chloropyrimidin-4-amine using Pd 2 (dba) 3 and X-Phos under microwave irradiation .
- Results or Outcomes: The reaction generates the desired N-tert-butyl-3-[[2-(arylamino)pyrimidin-4-yl]amino]benzenesulfonamide .
Application in Anticancer Activity against Nonsmall Cell Lung Cancer
- Scientific Field: Cancer Research
- Summary of the Application: N-benzyl-2-phenylpyrimidin-4-amine derivatives, including N-benzyl-2-chloropyrimidin-4-amine, have been studied as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a known regulator of DNA damage response and has been shown as a promising anticancer target .
- Methods of Application: The research involved a quantitative high throughput screen of over 400,000 compounds and subsequent medicinal chemistry optimization of small molecules that inhibit the deubiquitinating activity of USP1/UAF1 .
- Results or Outcomes: The research identified N-benzyl-2-phenylpyrimidin-4-amine derivatives with nanomolar USP1/UAF1 inhibitory potency. Moreover, there was a strong correlation between compound IC50 values for USP1/UAF1 inhibition and activity in nonsmall cell lung cancer cells .
Application in Pazopanib Synthesis
- Scientific Field: Drug Synthesis
- Summary of the Application: N-benzyl-2-chloropyrimidin-4-amine is used in the synthesis of Pazopanib, a drug used for the treatment of renal cell carcinoma .
- Methods of Application: The synthesis of Pazopanib involves the reaction of N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine with 5-amino-2-methylbenzenesulfonamide in refluxing acidified isopropanol .
- Results or Outcomes: The reaction resulted in the formation of Pazopanib hydrochloride salt in 97% yield .
properties
IUPAC Name |
N-benzyl-2-chloropyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c12-11-13-7-6-10(15-11)14-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRADTLPANSRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364856 | |
Record name | N-benzyl-2-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195568 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzyl-2-chloropyrimidin-4-amine | |
CAS RN |
71406-74-1 | |
Record name | N-benzyl-2-chloropyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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